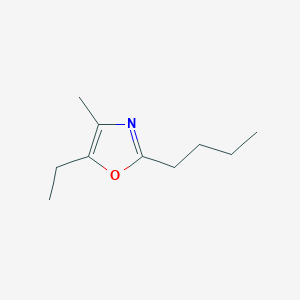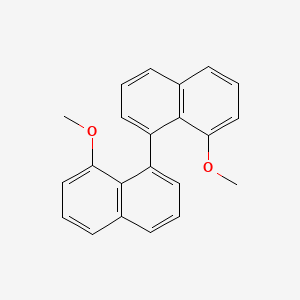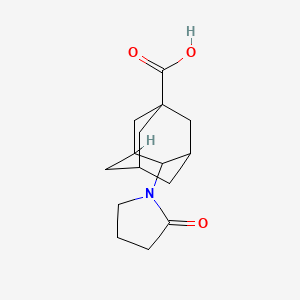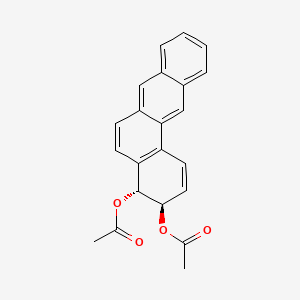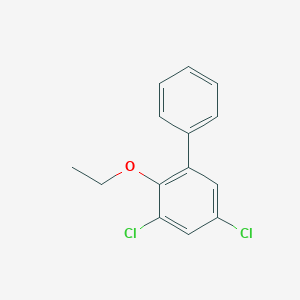
3,5-Dichloro-2-ethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-ethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H12Cl2O. It belongs to the class of biphenyl derivatives, characterized by two benzene rings connected by a single bond. The presence of chlorine atoms and an ethoxy group on the biphenyl structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethoxy-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis often begins with 3,5-dichloronitrobenzene.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation.
Bamberger Rearrangement: The resulting 3,5-dichloroaniline undergoes a Bamberger rearrangement to form 3,5-dichlorophenol.
Ethoxylation: The final step involves the ethoxylation of 3,5-dichlorophenol to yield 3,5-Dichloro-2-ethoxy-1,1’-biphenyl.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and minimizing waste, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichloro-2-ethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atoms and ethoxy group influence the reactivity of the biphenyl rings, making them susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the aromatic rings.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Products: These may include quinones and other oxidized aromatic compounds.
Reduction Products: Reduced derivatives of the biphenyl structure.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-ethoxy-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-ethoxy-1,1’-biphenyl involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
2,3-Dichloro-1,1’-biphenyl: Another biphenyl derivative with chlorine atoms at different positions.
3,3’-Dimethoxy-1,1’-biphenyl: A biphenyl derivative with methoxy groups instead of ethoxy.
Uniqueness: 3,5-Dichloro-2-ethoxy-1,1’-biphenyl is unique due to the specific positioning of chlorine atoms and the ethoxy group, which imparts distinct chemical and physical properties. These structural features influence its reactivity, making it valuable in various applications .
Propiedades
Número CAS |
83631-47-4 |
|---|---|
Fórmula molecular |
C14H12Cl2O |
Peso molecular |
267.1 g/mol |
Nombre IUPAC |
1,5-dichloro-2-ethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H12Cl2O/c1-2-17-14-12(8-11(15)9-13(14)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clave InChI |
LKPSHICDFLKPRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


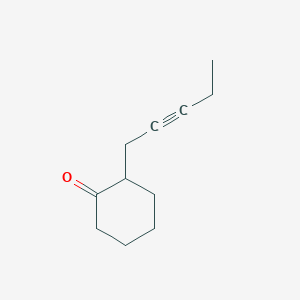
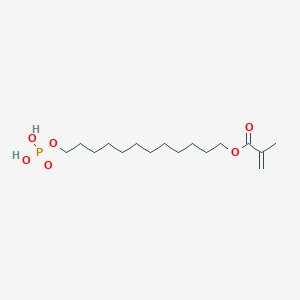
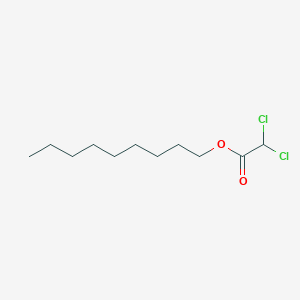
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
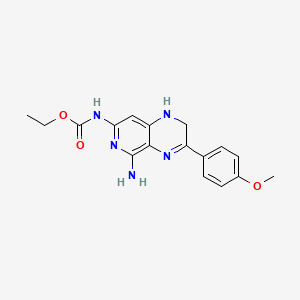
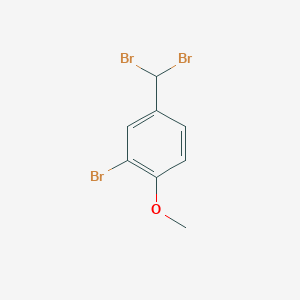
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
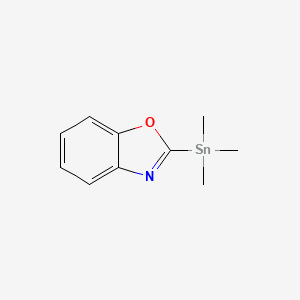
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
